4-(Benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,5-dione
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Overview
Description
4-(Benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,5-dione is an organic compound known for its utility in various scientific research fields. This compound features a thiazolidine-2,5-dione core with a benzo[d][1,3]dioxol-5-ylmethylene substituent, making it a valuable molecule for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,5-dione typically involves the condensation of benzo[d][1,3]dioxole-5-carbaldehyde with thiazolidine-2,5-dione under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with the addition of a catalyst like piperidine or acetic acid to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzo[d][1,3]dioxol-5-ylmethylene group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(Benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine
- N-(Benzo[d][1,3]dioxol-4-yl)-2-chloroacetamide
- (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide
Uniqueness
4-(Benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,5-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiazolidine-2,5-dione core with a benzo[d][1,3]dioxol-5-ylmethylene group makes it particularly valuable for research in various fields, offering a balance of stability and reactivity that is not commonly found in similar compounds.
Properties
Molecular Formula |
C11H7NO4S |
---|---|
Molecular Weight |
249.24 g/mol |
IUPAC Name |
(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,5-dione |
InChI |
InChI=1S/C11H7NO4S/c13-10-7(12-11(14)17-10)3-6-1-2-8-9(4-6)16-5-15-8/h1-4H,5H2,(H,12,14)/b7-3+ |
InChI Key |
XGJLNMAORFVSPS-XVNBXDOJSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)SC(=O)N3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)SC(=O)N3 |
Origin of Product |
United States |
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